molecular formula C15H21N3S B4611835 4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol

4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4611835
M. Wt: 275.4 g/mol
InChI Key: JIOOZSCJAKCMHN-UHFFFAOYSA-N
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Description

4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a thiol group (-SH) attached to the triazole ring, along with butan-2-yl and propyl substituents on the phenyl and triazole rings, respectively.

Scientific Research Applications

4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Substitution Reactions: The phenyl ring is functionalized with a butan-2-yl group through Friedel-Crafts alkylation, while the triazole ring is substituted with a propyl group using alkylation reactions.

    Thiol Group Introduction: The thiol group is introduced via nucleophilic substitution reactions, often using thiourea as a precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydro derivatives.

    Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used as reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives or other substituted triazoles.

Mechanism of Action

The mechanism of action of 4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The triazole ring can also interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-butanol: Shares a similar phenyl structure but lacks the triazole and thiol groups.

    1-[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]: Contains a pyrazole ring instead of a triazole ring.

    N-(butan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide: Features a piperazine ring and an acetamide group.

Uniqueness

4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its triazole ring, thiol group, and specific substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-butan-2-ylphenyl)-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-4-6-14-16-17-15(19)18(14)13-9-7-12(8-10-13)11(3)5-2/h7-11H,4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOOZSCJAKCMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C2=CC=C(C=C2)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol
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4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol
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4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol
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4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol

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